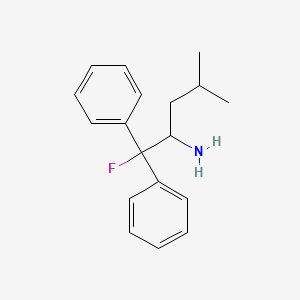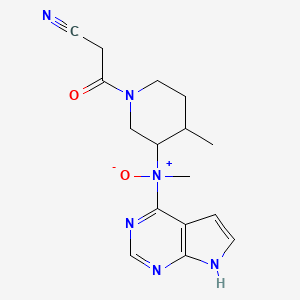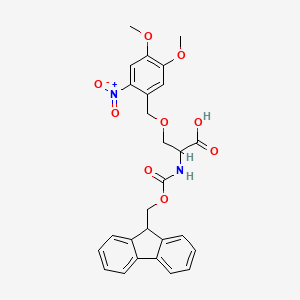
2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its complex structure and reactivity, making it a valuable reactant in the preparation of carbocyclic nucleosides.
Preparation Methods
The synthesis of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol involves several stepsThe reaction conditions typically involve the use of dichloromethane as a solvent, and the product is often obtained as a yellow oil. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group to an amine, which can further react to form other derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of carbocyclic nucleosides, which are important in antiviral and anticancer research.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes.
Comparison with Similar Compounds
Similar compounds to 2-Azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol include other azido-substituted cyclopentanes and phenylmethoxy derivatives. What sets this compound apart is its unique combination of azido and phenylmethoxy groups, which confer distinct reactivity and potential applications. Some similar compounds are:
- 2-Azido-4-phenylmethoxycyclopentanol
- 3-(Phenylmethoxymethyl)cyclopentan-1-ol
These compounds share structural similarities but differ in their specific functional groups and reactivity profiles.
Properties
Molecular Formula |
C20H23N3O3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-azido-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C20H23N3O3/c21-23-22-20-17(14-25-12-15-7-3-1-4-8-15)19(11-18(20)24)26-13-16-9-5-2-6-10-16/h1-10,17-20,24H,11-14H2 |
InChI Key |
VFYVWEHNMHIWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


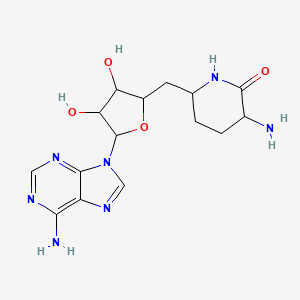
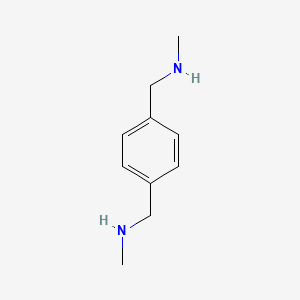
![2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)
![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)
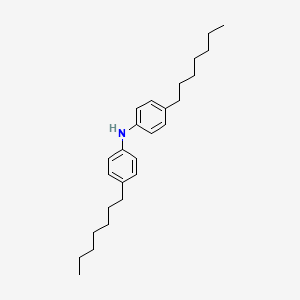
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)
![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)
![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

